![molecular formula C8H3BrClF5O B1405525 2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene CAS No. 1417569-23-3](/img/structure/B1405525.png)
2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene
Overview
Description
Benzene derivatives like “2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene” are organic compounds that contain a benzene ring substituted with various functional groups . The specific compound you mentioned has bromo, chloro, difluoro methoxy, and trifluoromethyl substituents on the benzene ring .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic substitution reactions . For example, free radical bromination is a common method for introducing a bromo group at the benzylic position .Molecular Structure Analysis
The molecular structure of benzene derivatives is determined by the position of the substituents on the benzene ring . In the IUPAC nomenclature, the numbering of substituted benzene derivatives follows the lowest locant rule .Chemical Reactions Analysis
Benzene derivatives can undergo a variety of chemical reactions. For instance, nucleophilic substitution reactions at the benzylic position are common . These reactions can be either SN1 or SN2, depending on the nature of the benzylic halide .Physical And Chemical Properties Analysis
The physical and chemical properties of benzene derivatives depend on the nature and position of the substituents. For example, electron-withdrawing groups like nitro groups can enhance the rate of nucleophilic substitution .Mechanism of Action
properties
IUPAC Name |
2-bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF5O/c9-5-3-4(7(11,12)13)1-2-6(5)16-8(10,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTICFVUJDULUON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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